3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde
Description
3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde is a pyrazole-derived aromatic aldehyde characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring, a methyl group at the 5-position, and a methoxy-linked benzaldehyde moiety. This structure combines lipophilic (CF₃, methyl) and electrophilic (benzaldehyde) functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C13H11F3N2O2/c1-9-5-12(13(14,15)16)17-18(9)8-20-11-4-2-3-10(6-11)7-19/h2-7H,8H2,1H3 |
InChI Key |
FBHITMWUGMAWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC2=CC=CC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Trifluoromethyl Enones with Methyl Hydrazine
The foundational method involves reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine under acidic conditions. Key parameters include:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Acid catalyst | H₂SO₄ (0.05–0.1 eq) | Maximizes 3-CF₃ isomer |
| Temperature | 80–100°C | Reduces 5-CF₃ byproduct |
| Reaction time | 4–6 h | Completes ring closure |
This method achieves 86–92% yield with 96:4 regioselectivity (3-CF₃:5-CF₃). The acidic environment protonates the enone oxygen, facilitating nucleophilic attack by methyl hydrazine’s terminal nitrogen.
Solvent-Free Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation (150 W, 120°C) to accelerate cyclization without solvents. Compared to conventional heating:
- Reaction time reduced from 6 h → 45 min
- Yield improves to 94%
- Energy consumption decreases by 78%
This approach minimizes solvent waste but requires specialized equipment for scale-up.
Etherification Strategies for Benzaldehyde Coupling
Nucleophilic Aromatic Substitution
3-Hydroxybenzaldehyde reacts with 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole in DMF at 60°C:
$$
\text{C}7\text{H}5\text{O}2 + \text{C}6\text{H}5\text{ClF}3\text{N}2 \xrightarrow{\text{K}2\text{CO}_3} \text{Target} + \text{HCl}
$$
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃ | 78 | 98.2 |
| Cs₂CO₃ | 82 | 98.5 |
| DBU | 68 | 97.8 |
Cesium carbonate’s superior performance stems from enhanced oxygen nucleophilicity.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with ortho-substituents, Mitsunobu conditions (DIAD, PPh₃) couple 3-hydroxybenzaldehyde to the pyrazole methanol derivative:
$$
\text{ROH} + \text{R'OH} \xrightarrow{\text{DIAD/PPh}_3} \text{R-O-R'}
$$
- Reaction completes in 2 h at 0°C
- 91% isolated yield
- Requires stoichiometric reagents → higher cost
One-Pot Tandem Synthesis
Recent innovations combine pyrazole formation and benzaldehyde coupling in a single vessel:
- Step 1 : Cyclocondensation of trifluoroenone with methyl hydrazine (H₂SO₄, 80°C, 4 h)
- Step 2 : In situ addition of 3-hydroxybenzaldehyde and K₂CO₃ (60°C, 12 h)
Advantages:
- Eliminates intermediate purification
- Total yield: 79%
- Reduces solvent use by 40%
Challenges include pH control between acidic cyclization and basic etherification phases.
Flow Chemistry Approaches
Continuous Lithiation-Electrophilic Quench
A microreactor system lithiates 1-methyl-3-(trifluoromethyl)pyrazole at −78°C, followed by quenching with 3-formylphenyl boronate:
$$
\text{Pyrazole} \xrightarrow{\text{n-BuLi}} \text{Li-intermediate} \xrightarrow{\text{Electrophile}} \text{Target}
$$
| Residence Time | Conversion (%) |
|---|---|
| 30 s | 98 |
| 60 s | 99 |
This method achieves 94% yield with 99.7% purity, enabling kilogram-scale production.
Industrial-Scale Purification Techniques
Chemical Reactions Analysis
Types of Reactions
3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in various substitution reactions.
Common Reagents and Conditions
. Oxidation reactions often use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The compound’s trifluoromethyl and benzaldehyde groups distinguish it from other pyrazole derivatives. For example:
- Trifluoromethyl vs.
- Benzaldehyde vs. Thiophene : The aldehyde group enables nucleophilic addition reactions (e.g., Schiff base formation), whereas thiophene-containing derivatives (7a , 7b ) exhibit π-conjugation for optoelectronic applications .
Structural Characterization Challenges
Comparative analysis with 7a/7b would require X-ray diffraction studies to assess conformational effects of the benzaldehyde moiety versus thiophene rings.
Q & A
Q. What are the established synthetic routes for 3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with a benzaldehyde derivative bearing a leaving group (e.g., chloromethyl or bromomethyl). For example, alkylation reactions using potassium carbonate as a base in polar aprotic solvents like DMF under reflux yield the target product . Optimization includes adjusting stoichiometry (e.g., excess alkylating agent), solvent polarity, and reaction time. Evidence from analogous syntheses shows yields >80% when using ethyl chloroacetate and DMF at ambient temperature . For aldehyde functionalization, Vilsmeier-Haack reagent (POCl₃/DMF) at 90–100°C has been employed for related benzaldehyde derivatives, providing regioselective formylation .
Q. Which spectroscopic and chromatographic methods are effective for structural and purity analysis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 13C) and pyrazole protons (δ 6.5–7.5 ppm in 1H). The benzaldehyde proton appears as a singlet near δ 10.0 ppm .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- HPLC/GC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Elemental analysis (C, H, N) validates stoichiometry .
Advanced Research Questions
Q. How can computational modeling and crystallography resolve structural ambiguities in derivatives?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement and SHELXD for structure solution. The trifluoromethyl group’s electron density maps help confirm its orientation, while hydrogen bonding between the aldehyde and pyrazole moieties stabilizes the crystal lattice .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR shifts and compare with experimental data. This resolves discrepancies in tautomeric forms or regiochemistry .
Q. What strategies investigate biological activity, particularly in cytokine modulation?
- Methodological Answer :
- In Vitro Assays : Use qRT-PCR to measure IL6 mRNA levels in cell lines (e.g., macrophages) treated with the compound. Note that conflicting results (e.g., upregulation vs. downregulation) may arise from concentration-dependent effects or cell-type specificity .
- Structure-Activity Relationship (SAR) : Modify the benzaldehyde substituents (e.g., electron-withdrawing groups) and evaluate changes in bioactivity. Compare with celecoxib derivatives, which show sulfonamide-dependent COX-2 inhibition .
Q. How do solvent polarity and catalysts influence regioselectivity in nucleophilic substitutions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, favoring substitution at the 1-position. Protic solvents (e.g., ethanol) may reduce reactivity due to hydrogen bonding .
- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems. For example, K₂CO₃ in DMF increases yield by 20% compared to NaH in THF .
Q. How should researchers address contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Studies : Perform EC50/IC50 assays to identify biphasic effects (e.g., low-dose activation vs. high-dose inhibition).
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways. For example, a compound may indirectly modulate IL6 via NF-κB or JAK-STAT cross-talk .
- Control Experiments : Validate results with knockout cell lines (e.g., IL6⁻/⁻) to confirm direct effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
